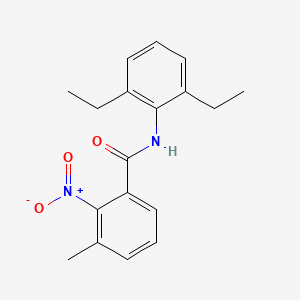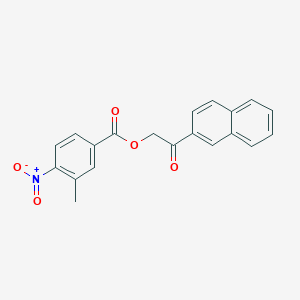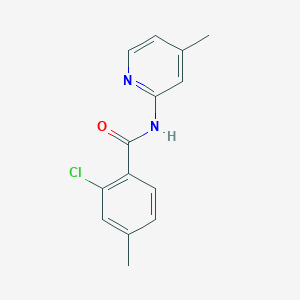
2-(2,4-dichlorobenzyl)-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorobenzyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has received significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of 2-(2,4-dichlorobenzyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it is believed to act on various targets in the brain, including the dopamine system, glutamate receptors, and oxidative stress pathways. This compound has been shown to increase dopamine levels and reduce oxidative stress, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-(2,4-dichlorobenzyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. It has also been shown to reduce oxidative stress and protect against neuronal damage. In addition, this compound has been shown to improve cognitive function and motor coordination in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2,4-dichlorobenzyl)-1,2,3,4-tetrahydroisoquinoline in lab experiments include its potential therapeutic applications, its ability to improve cognitive function and motor coordination, and its neuroprotective effects. However, there are also limitations to using this compound in lab experiments, including its complex synthesis method, its potential toxicity, and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are many future directions for research on 2-(2,4-dichlorobenzyl)-1,2,3,4-tetrahydroisoquinoline. One potential direction is to study its potential as a treatment for neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to study its potential as an anti-inflammatory and antioxidant agent. Further research is also needed to fully understand its mechanism of action and to optimize its synthesis method for improved yields and purity.
Conclusion:
In conclusion, 2-(2,4-dichlorobenzyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has shown potential therapeutic applications in scientific research. This compound has been synthesized using various methods and has been studied for its anti-inflammatory, antioxidant, and neuroprotective effects. While there are limitations to using this compound in lab experiments, there are also many future directions for research to fully understand its potential as a therapeutic agent.
Métodos De Síntesis
2-(2,4-dichlorobenzyl)-1,2,3,4-tetrahydroisoquinoline can be synthesized using different methods. One of the most common methods is the Pictet-Spengler reaction, which involves the condensation of an amino acid with an aldehyde. Another method involves the use of a Grignard reagent and a ketone. The synthesis of this compound requires expertise and attention to detail to ensure high yields and purity.
Aplicaciones Científicas De Investigación
2-(2,4-dichlorobenzyl)-1,2,3,4-tetrahydroisoquinoline has shown potential therapeutic applications in scientific research. This compound has been studied for its anti-inflammatory, antioxidant, and neuroprotective effects. It has also been studied for its potential as a treatment for Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
2-[(2,4-dichlorophenyl)methyl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N/c17-15-6-5-14(16(18)9-15)11-19-8-7-12-3-1-2-4-13(12)10-19/h1-6,9H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZBCANVKZZGEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N'-{3-[(2,4-dichlorophenoxy)methyl]-4-methoxybenzylidene}propanohydrazide](/img/structure/B5843912.png)
![1-[2-(4-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbaldehyde](/img/structure/B5843920.png)

![3-isobutoxy-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5843939.png)
![2-[(2-chloro-3-phenyl-2-propen-1-yl)(propyl)amino]ethanol](/img/structure/B5843949.png)
![{3,5-dichloro-4-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5843950.png)
![N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5843955.png)


![4,5-bis(4-methoxyphenyl)-2-[(1-piperidinylmethylene)amino]-3-furonitrile](/img/structure/B5843983.png)
![N'-[(4-methoxy-3-nitrobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5844000.png)
![N-[4-(dimethylamino)benzyl]-2-pyridinamine](/img/structure/B5844004.png)
![{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5844013.png)
